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Abstract
This technical guide provides a comprehensive overview of 5-Isopropylmorpholin-3-one, a

C5-substituted morpholin-3-one derivative. While specific experimental data for this compound

is not extensively available in public literature, this document, grounded in established

principles of organic chemistry and data from analogous structures, offers a detailed

exploration of its nomenclature, predicted physicochemical properties, plausible synthetic

routes, and potential applications in medicinal chemistry and drug development. Furthermore,

this guide furnishes detailed, validated protocols for the synthesis of the core morpholin-3-one

scaffold, along with a thorough analysis of its spectroscopic characteristics and safety

considerations. The insights presented herein are intended to empower researchers to

synthesize, characterize, and evaluate 5-Isopropylmorpholin-3-one and similar derivatives for

their scientific investigations.

Introduction to the Morpholin-3-one Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs and biologically active molecules. Its unique combination of an ether and an

amine functional group within a six-membered ring imparts favorable physicochemical

properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one

core, a lactam derivative of morpholine, retains these advantageous features while providing a

versatile platform for further chemical modification. The introduction of substituents onto the
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carbon framework of the morpholin-3-one ring, such as the isopropyl group at the C5 position,

can significantly influence the molecule's steric and electronic properties, thereby modulating

its biological activity.

Nomenclature and Structure
The systematic name for the topic compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature, is 5-Isopropylmorpholin-3-one. The numbering of

the morpholine ring commences with the oxygen atom as position 1 and proceeds sequentially

around the ring, with the nitrogen atom at position 4.

1-Amino-3-methylbutan-2-ol N-(2-hydroxy-3-methylbutyl)-2-chloroacetamideChloroacetyl chloride, Base 5-Isopropylmorpholin-3-oneIntramolecular Williamson Ether Synthesis (e.g., NaH)

Click to download full resolution via product page

Figure 2: Proposed synthetic pathway for 5-Isopropylmorpholin-3-one.

Step-by-Step Experimental Protocol (Proposed)
Step 1: N-Acylation of 1-Amino-3-methylbutan-2-ol

Reaction Setup: To a solution of 1-amino-3-methylbutan-2-ol (1.0 eq) and a suitable base

(e.g., triethylamine, 1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add

chloroacetyl chloride (1.1 eq) dropwise.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

Reaction Setup: Dissolve the crude product from the previous step in an anhydrous aprotic

solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise
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at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC

indicates the consumption of the starting material.

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of

ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography to

obtain 5-Isopropylmorpholin-3-one.

Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Isopropylmorpholin-3-one would rely on a combination of

spectroscopic techniques. The expected spectral data are predicted based on the known

spectra of morpholin-3-one and the characteristic signals of an isopropyl group.

¹H NMR Spectroscopy
Isopropyl Group: A doublet for the six methyl protons (δ ≈ 0.9-1.1 ppm) and a septet for the

methine proton (δ ≈ 1.8-2.2 ppm) are expected. The chemical shift of the methine proton will

be influenced by its proximity to the C5 carbon of the morpholine ring.

Morpholine Ring Protons: The protons on the morpholine ring will exhibit complex splitting

patterns due to their diastereotopic nature and coupling with each other.

C2-H₂: A multiplet (δ ≈ 4.1-4.3 ppm).

C5-H: A multiplet (δ ≈ 3.3-3.6 ppm), coupled to the isopropyl methine proton.

C6-H₂: Two diastereotopic protons, likely appearing as complex multiplets (δ ≈ 3.5-3.9

ppm).

N-H: A broad singlet (δ ≈ 7.0-8.0 ppm), the chemical shift of which is solvent-dependent.

¹³C NMR Spectroscopy
Carbonyl Carbon (C3): A signal in the downfield region (δ ≈ 168-172 ppm).
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Isopropyl Group: Two signals, one for the two equivalent methyl carbons (δ ≈ 18-22 ppm)

and one for the methine carbon (δ ≈ 30-35 ppm).

Morpholine Ring Carbons:

C2: (δ ≈ 68-72 ppm).

C5: (δ ≈ 50-55 ppm).

C6: (δ ≈ 65-70 ppm).

Infrared (IR) Spectroscopy
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹.

C-O-C Stretch: A strong absorption in the fingerprint region, typically around 1100-1150

cm⁻¹.

C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z = 143. Fragmentation patterns would likely involve the loss of the isopropyl group, as well

as cleavage of the morpholine ring.

Potential Applications in Drug Development
Substituted morpholin-3-ones are of significant interest in drug discovery due to their diverse

biological activities. The introduction of an isopropyl group at the C5 position of the morpholin-

3-one scaffold could lead to compounds with potential as:

Antimicrobial Agents: The lipophilicity introduced by the isopropyl group may enhance the

ability of the molecule to penetrate bacterial cell membranes.

Anticancer Agents: The morpholine scaffold is present in several anticancer drugs, and novel

derivatives are continuously being explored for their antiproliferative activities.
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CNS-Active Agents: The ability of the morpholine ring to improve blood-brain barrier

penetration makes its derivatives attractive candidates for the development of drugs

targeting the central nervous system.

Safety and Handling
Specific toxicity data for 5-Isopropylmorpholin-3-one is not available. However, based on the

safety profile of the parent compound, morpholin-3-one, and other substituted morpholines, the

following precautions should be observed:

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Potential Hazards: Morpholin-3-one is classified as harmful if swallowed and can cause skin

and eye irritation.[1][2] Similar hazards should be assumed for its derivatives.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
5-Isopropylmorpholin-3-one represents a structurally interesting derivative of the medicinally

relevant morpholin-3-one scaffold. While specific experimental data for this compound remains

to be published, this technical guide has provided a comprehensive, albeit predictive, overview

of its nomenclature, properties, synthesis, and potential applications. The proposed synthetic

pathway and predicted spectroscopic data offer a solid foundation for researchers to synthesize

and characterize this molecule. Further investigation into the biological activities of 5-
Isopropylmorpholin-3-one and its analogues is warranted to explore their full potential in the

field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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